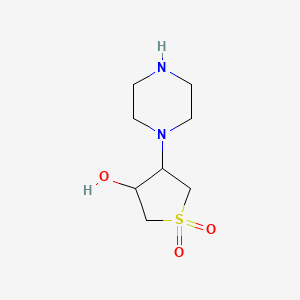
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring, a piperazine moiety, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with piperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The thiolane ring and hydroxyl group may also contribute to the compound’s overall biological activity by forming hydrogen bonds or participating in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-pyranone: A compound with a similar hydroxyl group but a different ring structure.
4-(1-Piperazinyl)tetrahydrothiophene: Similar piperazine and thiolane components but lacks the hydroxyl group.
Uniqueness
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring, piperazine moiety, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1049116-89-3 |
|---|---|
Molekularformel |
C8H16N2O3S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
1,1-dioxo-4-piperazin-1-ylthiolan-3-ol |
InChI |
InChI=1S/C8H16N2O3S/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2 |
InChI-Schlüssel |
XEBUDYROHUQOQH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
Kanonische SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















